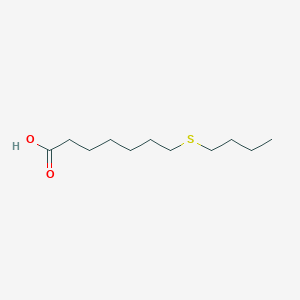

7-Butylsulfanylheptanoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-butylsulfanylheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O2S/c1-2-3-9-14-10-7-5-4-6-8-11(12)13/h2-10H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOPBNOKPOZTIIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Advanced Derivatization Strategies for 7 Butylsulfanylheptanoic Acid

Methodologies for the Chemical Synthesis of 7-Butylsulfanylheptanoic Acid

The synthesis of this compound is a process of significant interest due to its applications in various chemical and biological studies. The methodologies for its synthesis primarily revolve around creating the thioether linkage between a butyl group and a seven-carbon carboxylic acid chain.

Exploration of Synthetic Pathways from Precursors

The construction of this compound can be achieved through several synthetic routes, typically starting from readily available precursors. A common and effective method involves the nucleophilic substitution reaction between an ω-haloheptanoic acid and butanethiol.

One of the most straightforward pathways utilizes 7-bromoheptanoic acid as a key starting material. In this approach, butanethiol is deprotonated by a suitable base, such as sodium hydroxide (B78521) or sodium ethoxide, to form the corresponding sodium butanethiolate. This potent nucleophile then displaces the bromide ion from 7-bromoheptanoic acid in a classic SN2 reaction to yield the desired product. The choice of solvent for this reaction is crucial, with polar aprotic solvents like dimethylformamide (DMF) often being favored to enhance the reaction rate.

An alternative strategy begins with 7-mercaptoheptanoic acid. This precursor can be alkylated using a butyl halide, such as 1-bromobutane (B133212) or 1-iodobutane. In the presence of a base to deprotonate the thiol group, the resulting thiolate attacks the butyl halide, forming the thioether bond and yielding this compound.

Optimization of Reaction Conditions and Yields for Scalable Production

For the synthesis to be viable on a larger scale, optimization of reaction parameters is essential to maximize yield, minimize byproducts, and ensure economic feasibility. Key factors that are typically fine-tuned include the choice of base, solvent, temperature, and reaction time.

In the synthesis from 7-bromoheptanoic acid and butanethiol, the selection of the base and solvent system is critical. While strong bases like sodium hydride can be highly effective in generating the thiolate, milder bases such as potassium carbonate can also be employed, often requiring higher temperatures to drive the reaction to completion. The reaction temperature is carefully controlled to balance the rate of reaction against potential side reactions.

Below is a table summarizing typical reaction conditions and their impact on the yield of this compound.

Table 1: Illustrative Reaction Conditions for the Synthesis of this compound

| Precursor 1 | Precursor 2 | Base | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) |

|---|---|---|---|---|---|---|

| 7-Bromoheptanoic acid | Butanethiol | Sodium Hydroxide | Ethanol | 78 | 12 | ~85 |

| 7-Bromoheptanoic acid | Butanethiol | Potassium Carbonate | DMF | 100 | 8 | ~75 |

| 7-Mercaptoheptanoic acid | 1-Bromobutane | Sodium Ethoxide | Ethanol | 78 | 10 | ~90 |

Design and Elaboration of Structurally Diverse Analogs and Derivatives of this compound

The creation of analogs and derivatives of this compound is crucial for exploring its structure-activity relationships (SAR) in various biological contexts.

Systematic Modifications for Comprehensive Structure-Activity Relationship Studies

To conduct thorough SAR studies, systematic modifications are made to the parent molecule. These changes can involve altering the length of the alkyl chain, modifying the carboxylic acid functional group, and varying the substituent on the sulfur atom.

Alkyl Chain Modification: The seven-carbon chain can be shortened or lengthened to investigate the impact of lipophilicity and spatial arrangement on biological activity.

Carboxylic Acid Derivatization: The carboxylic acid can be converted into esters, amides, or other functional groups to probe the importance of the acidic proton and hydrogen bonding capabilities.

Sulfur Substituent Variation: The butyl group can be replaced with other alkyl or aryl groups to explore the steric and electronic requirements of the binding site.

Regioselective and Stereoselective Synthetic Approaches for Derivative Generation

The synthesis of specific derivatives often requires precise control over the reaction's regioselectivity and stereoselectivity. nih.govbeilstein-journals.orgnih.gov

Regioselectivity , or the control of where a chemical reaction occurs on a molecule, is critical when introducing new functional groups. For instance, if a hydroxyl group is to be introduced at a specific carbon on the heptanoic acid chain, a synthetic route involving protecting groups and directed reactions would be necessary to avoid a mixture of isomers. nih.govbeilstein-journals.orgrsc.org

Stereoselectivity , the control of the three-dimensional arrangement of atoms, becomes important when chiral centers are present or introduced. mdpi.comnih.govnih.govmdpi.comrsc.org For example, if the butyl group were replaced with a chiral substituent, stereoselective methods would be employed to synthesize and isolate the individual enantiomers or diastereomers. This allows for the evaluation of the biological activity of each specific stereoisomer, which can often differ significantly. mdpi.comnih.govnih.govmdpi.comrsc.org Chiral auxiliaries, asymmetric catalysts, and enzymatic resolutions are common strategies to achieve high stereoselectivity in the synthesis of such derivatives. mdpi.com

There is currently a lack of available scientific literature detailing the biological activities and mechanistic pathways of this compound. Extensive searches have not yielded specific studies on its effects in in vitro cellular systems, non-mammalian experimental models, or its molecular mechanisms of action, including target identification, enzyme modulation, or influence on intracellular signaling.

Therefore, the requested article with the specified detailed outline and content inclusions cannot be generated at this time due to the absence of foundational research findings on this particular chemical compound.

Elucidation of Biological Activities and Mechanistic Pathways of 7 Butylsulfanylheptanoic Acid

Comprehensive Structure-Activity Relationship (SAR) Studies of 7-Butylsulfanylheptanoic Acid Analogs

Due to the scarcity of direct research on this compound, this section will explore the structure-activity relationships (SAR) of analogous compounds, particularly other fatty acid derivatives and HDAC inhibitors. These studies provide a framework for predicting how structural modifications to this compound might influence its biological potency.

Correlation of Defined Structural Motifs with Observed Biological Potencies

SAR studies on analogous compounds reveal that modifications to each part of the molecule—the cap, linker, and zinc-binding group—can significantly impact biological activity.

The "Cap" Group (Butylsulfanyl Moiety): In HDAC inhibitors, the cap group interacts with surface residues of the enzyme. mdpi.com Altering the size, lipophilicity, and electronic properties of this group can modulate potency and selectivity. For instance, in a series of fatty acid amide hydrolase (FAAH) inhibitors, increasing the lipophilicity of the N-alkyl group from methyl to n-octyl was investigated. nih.gov Similarly, replacing a cyclohexyl ring with substituents of varying size and shape led to significant improvements in potency. nih.gov For this compound, modifications to the butyl group (e.g., changing its length, branching, or replacing it with aromatic structures) would likely alter its interaction with the target protein's surface. The sulfur atom itself is a key feature, and its replacement with other heteroatoms or functional groups would also be a critical area for SAR exploration.

The Linker (Heptanoic Acid Chain): The length and rigidity of the linker are crucial for correctly positioning the cap and zinc-binding groups within the active site of a target enzyme. mdpi.com In studies of cinnamyl hydroxamate HDAC inhibitors, the distance between the hydroxamate and the aromatic ring, as well as the presence of a double bond in the linker, were found to be important for antiproliferative activity. researchgate.net For this compound, altering the length of the seven-carbon chain (e.g., creating hexanoic or octanoic acid analogs) would directly impact this positioning and, consequently, the biological activity.

The Zinc-Binding Group (Carboxylic Acid): The carboxylic acid moiety is a classic zinc-binding group in many enzyme inhibitors. Its ability to chelate the zinc ion in the active site of HDACs is a key part of its mechanism. Replacement of the carboxyl group in some bioactive molecules with other functional groups like tetrazoles, hydroxamates, esters, or amides often leads to a decrease in activity, highlighting its importance. researchgate.net

| Structural Motif | Modification | Predicted Effect on Biological Potency | Rationale |

| Cap Group | Increase alkyl chain length of the butyl group | Potential increase in potency | Enhanced hydrophobic interactions with the target protein surface. |

| Introduction of aromatic rings | May increase or decrease potency | Depends on the specific interactions with the target's binding pocket. | |

| Linker | Shorten or lengthen the heptanoic acid chain | Likely to decrease potency | Optimal linker length is crucial for proper orientation in the active site. |

| Introduce rigidity (e.g., double bonds) | May increase potency | Can lock the molecule into a more favorable conformation for binding. | |

| Zinc-Binding Group | Replace carboxylic acid with hydroxamic acid | Potential for increased potency | Hydroxamic acids are potent zinc-binding groups in many HDAC inhibitors. |

| Replace carboxylic acid with an ester or amide | Likely to decrease potency | These groups are generally weaker zinc chelators than carboxylic acids. |

Application of Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. dergipark.org.trresearchgate.net This allows for the prediction of the activity of novel compounds before they are synthesized.

For a series of analogs of this compound, a QSAR model could be developed by:

Synthesizing a library of analogs with systematic variations in the cap, linker, and zinc-binding groups.

Measuring the biological activity of each analog in a relevant assay (e.g., an HDAC inhibition assay).

Calculating a set of molecular descriptors for each analog. These can include physicochemical properties like logP (lipophilicity), molar refractivity, and electronic parameters, as well as 3D descriptors that describe the shape and electronic fields of the molecules. nih.gov

Using statistical methods, such as multiple linear regression or partial least squares, to build an equation that correlates the descriptors with the observed biological activity. dergipark.org.tr

For example, a hypothetical QSAR equation for a series of this compound analogs might look like:

pIC₅₀ = c₀ + c₁logP + c₂MR + c₃*HOMO

Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration (a measure of potency), logP represents lipophilicity, MR is molar refractivity, and HOMO is the energy of the highest occupied molecular orbital. The coefficients (c₀, c₁, etc.) would be determined by the statistical analysis. Such a model could indicate, for instance, that increased lipophilicity and a higher HOMO energy are correlated with increased potency for this series of compounds. nih.gov

| Analog (Hypothetical) | logP | Molar Refractivity | HOMO (eV) | Observed pIC₅₀ | Predicted pIC₅₀ |

| This compound | 4.2 | 85 | -6.2 | 5.8 | 5.7 |

| 7-Propylsulfanylheptanoic acid | 3.7 | 80 | -6.3 | 5.5 | 5.4 |

| 7-Pentylsulfanylheptanoic acid | 4.7 | 90 | -6.1 | 6.0 | 6.1 |

| 8-Butylsulfanyl-octanoic acid | 4.7 | 90 | -6.2 | 6.1 | 6.0 |

| 6-Butylsulfanyl-hexanoic acid | 3.7 | 80 | -6.2 | 5.6 | 5.5 |

Advanced Ligand-Based and Target-Based Approaches in SAR Delineation

Beyond traditional SAR and QSAR, more advanced computational methods can provide deeper insights into the interactions of this compound analogs with their potential biological targets.

Ligand-Based Approaches: When the 3D structure of the target protein is unknown, ligand-based methods can be used. ethernet.edu.et One such method is pharmacophore modeling. nih.gov A pharmacophore model defines the essential 3D arrangement of functional groups that a molecule must possess to be active. For this compound and its analogs, a pharmacophore model would likely include a hydrophobic feature (the butylsulfanyl group), a hydrogen bond acceptor (the carbonyl oxygen of the carboxylic acid), and a zinc-binding feature (the hydroxyl group of the carboxylic acid). This model could then be used to screen large virtual libraries of compounds to identify new potential hits.

Target-Based Approaches: If the 3D structure of the target protein (e.g., an HDAC isoform) is known, target-based approaches like molecular docking can be employed. frontiersin.org Molecular docking simulations would place analogs of this compound into the active site of the target protein and predict the most likely binding pose and the strength of the interaction. These simulations could reveal key amino acid residues that interact with the butylsulfanyl cap, the alkyl linker, and the carboxylic acid. For example, docking studies of other inhibitors have shown the importance of interactions with specific phenylalanine residues in the active site channel. mdpi.com This information is invaluable for designing new analogs with improved potency and selectivity.

Biotransformation and Metabolic Disposition of 7 Butylsulfanylheptanoic Acid in Non Human Biological Systems

Characterization of Enzymatic Transformations Affecting 7-Butylsulfanylheptanoic Acid (Hypothetical)

The biotransformation of xenobiotics, such as this compound, generally proceeds through Phase I and Phase II metabolic reactions, primarily in the liver. mhmedical.commdpi.com These reactions aim to increase the water solubility of the compound to facilitate its excretion. mhmedical.com

Identification and Functional Characterization of Enzymes Potentially Mediating Biotransformation (Hypothetical)

Based on the metabolism of other thioether-containing compounds and fatty acids, the following enzyme families would be the primary candidates for the biotransformation of this compound:

Cytochrome P450 (CYP) Enzymes: This superfamily of enzymes is a major player in the oxidation of a vast array of xenobiotics. mdpi.comnih.gov For a molecule like this compound, CYP enzymes could potentially catalyze several reactions:

S-oxidation: Oxidation of the sulfur atom to form a sulfoxide (B87167) and subsequently a sulfone. This is a common metabolic pathway for thioethers.

Omega-oxidation: Oxidation of the terminal methyl group of the butyl chain.

Omega-1 and other carbon hydroxylations: Hydroxylation at various positions along the heptanoic acid and butyl chains. nih.gov

Specific isozymes like those in the CYP1, CYP2, and CYP3 families are known to metabolize a wide range of substrates. mdpi.com For instance, CYP3A4 is highly abundant in the liver and is involved in the metabolism of many compounds. nih.gov

Flavin-containing Monooxygenases (FMOs): FMOs are another class of enzymes that can catalyze the oxygenation of soft nucleophiles, such as the sulfur atom in thioethers, leading to the formation of sulfoxides. nih.gov

Peroxisomal β-oxidation Enzymes: While the thioether linkage might hinder complete β-oxidation, chain-shortening of the heptanoic acid moiety via peroxisomal β-oxidation could occur, potentially up to the sulfur atom. Thia-substituted fatty acids have been shown to interact with pathways of lipid metabolism. nih.gov

Structural Elucidation and Quantitative Analysis of Potential Biotransformation Products (Hypothetical)

Without experimental data, the exact structures of the biotransformation products of this compound remain speculative. However, based on the enzymatic activities described above, a range of potential metabolites could be formed.

Table 1: Hypothetical Phase I Metabolites of this compound

| Potential Metabolite Name | Potential Formation Pathway |

|---|---|

| 7-(Butylsulfinyl)heptanoic acid | S-oxidation by CYP or FMO enzymes |

| 7-(Butylsulfonyl)heptanoic acid | Further oxidation of the sulfoxide by CYP enzymes |

| 7-(4-Hydroxybutylsulfanyl)heptanoic acid | ω-oxidation of the butyl chain by CYP enzymes |

| Various hydroxylated regioisomers | Hydroxylation at different positions on the alkyl chains by CYP enzymes |

Following Phase I reactions, the resulting metabolites, particularly those with newly introduced hydroxyl or carboxyl groups, could undergo Phase II conjugation reactions. These reactions would further increase their water solubility.

UDP-Glucuronosyltransferases (UGTs): These enzymes would conjugate glucuronic acid to hydroxyl or carboxyl groups. tandfonline.com

Sulfotransferases (SULTs): These enzymes would add a sulfonate group to hydroxyl moieties. tandfonline.com

In Vivo Metabolic Fate of this compound in Model Organisms (Hypothetical)

The in vivo behavior of this compound in a model organism would be determined by its physicochemical properties and its interactions with metabolic enzymes and transporters.

Analysis of Absorption, Distribution, and Excretion Profiles (non-human) (Hypothetical)

Absorption: As a relatively lipophilic molecule, this compound would likely be well-absorbed from the gastrointestinal tract following oral administration.

Distribution: After absorption, it would be distributed throughout the body via the circulatory system. Due to its lipophilicity, it might show some partitioning into fatty tissues. The liver would be a primary site of accumulation due to its role as the main metabolic organ. d-nb.info

Excretion: The primary route of excretion for the metabolites of this compound would likely be through the urine and, to a lesser extent, the feces (via biliary excretion). d-nb.info The conversion to more polar metabolites is essential for efficient renal clearance. mhmedical.com

Identification of Major Metabolites and Delineation of Metabolic Pathways (Hypothetical)

The major metabolites in vivo would depend on the relative activities of the different metabolic enzymes. It is plausible that S-oxidation products, such as the sulfoxide and sulfone derivatives of the parent compound, would be significant metabolites. Chain-shortened and hydroxylated metabolites, subsequently conjugated with glucuronic acid or sulfate, would also be expected to be present in urine and bile.

Table 2: Hypothetical Major Metabolites and Metabolic Pathways of this compound

| Metabolite Class | Metabolic Pathway | Potential Excretion Route |

|---|---|---|

| S-oxidation products (sulfoxide, sulfone) | Oxidation by CYP/FMO | Urine, Bile |

| Hydroxylated metabolites | CYP-mediated hydroxylation | Urine (after conjugation) |

| Glucuronide conjugates | UGT-mediated conjugation of hydroxylated metabolites | Urine, Bile |

| Sulfate conjugates | SULT-mediated conjugation of hydroxylated metabolites | Urine |

Advanced Methodologies for the Academic Research of 7 Butylsulfanylheptanoic Acid

Advanced Analytical Chemistry Techniques for Structural Confirmation and Purity Assessment of 7-Butylsulfanylheptanoic Acid and its Derivatives

The definitive identification and purity verification of this compound and its synthesized derivatives rely on a suite of advanced analytical techniques. These methods provide unambiguous structural information and quantify the presence of any impurities.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structural elucidation.

¹H NMR spectroscopy would confirm the structure by revealing characteristic signals for the protons in the butyl and heptanoic acid chains. Key indicators would include a triplet signal for the terminal methyl group of the butyl chain, multiplets for the methylene (B1212753) groups adjacent to the sulfur atom and the carboxyl group, and overlapping signals for the other methylene protons.

¹³C NMR spectroscopy complements this by identifying each unique carbon atom in the molecule, including the distinct chemical shifts for the carbonyl carbon of the carboxylic acid, the carbons bonded to the sulfur atom, and the various methylene carbons along the aliphatic chains. rsc.org

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) , would be employed to establish connectivity between protons and carbons, confirming the precise arrangement of atoms within the molecule. rsc.org

Mass Spectrometry (MS) is indispensable for determining the molecular weight and fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) , often coupled with a soft ionization technique like Electrospray Ionization (ESI), would provide a highly accurate mass measurement, allowing for the determination of the elemental composition with high confidence. thermofisher.com

Gas Chromatography-Mass Spectrometry (GC-MS) could be utilized to analyze the compound, likely after derivatization to increase its volatility. nih.gov The resulting mass spectrum would show a molecular ion peak corresponding to the mass of the molecule and characteristic fragment ions resulting from the cleavage of bonds, such as the C-S bond or bonds adjacent to the carbonyl group. acs.org Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (M-17) and the carboxyl group (M-45). acs.org

Vibrational spectroscopy, specifically Fourier-Transform Infrared (FTIR) Spectroscopy , offers confirmation of key functional groups. The FTIR spectrum of this compound would exhibit a broad absorption band in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretch of the carboxylic acid, and a sharp, strong peak around 1710 cm⁻¹, corresponding to the C=O (carbonyl) stretch. rsc.org The C-S stretching vibration, which is typically weaker, would be expected in the 600-800 cm⁻¹ region.

Chromatographic techniques are essential for assessing purity.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of the compound. acs.org By using a suitable column and mobile phase, a single, sharp peak at a characteristic retention time would indicate a high degree of purity.

Gel Permeation Chromatography (GPC) can be used to analyze polymeric derivatives or conjugates of this compound, providing information on molecular weight distribution. oatext.com

The following table summarizes the expected analytical data for the structural confirmation of this compound.

| Analytical Technique | Expected Observation / Data | Purpose |

| ¹H NMR | Characteristic chemical shifts and coupling patterns for protons on the butyl group, the heptanoic acid chain, and adjacent to the sulfur atom and carboxyl group. | Structural Elucidation (Proton Framework) |

| ¹³C NMR | Distinct signals for the carbonyl carbon, carbons adjacent to sulfur, and all other methylene and methyl carbons. | Structural Elucidation (Carbon Backbone) |

| HRMS (ESI) | Accurate mass measurement of the molecular ion [M-H]⁻ or [M+H]⁺, confirming the elemental formula C₁₁H₂₂O₂S. | Molecular Formula Confirmation |

| GC-MS | Molecular ion peak and specific fragmentation patterns (e.g., loss of C₄H₉S• or •COOH). nih.govacs.org | Molecular Weight and Structural Fragment Confirmation |

| FTIR | Broad O-H stretch (~2500-3300 cm⁻¹), strong C=O stretch (~1710 cm⁻¹), C-S stretch (~600-800 cm⁻¹). rsc.org | Functional Group Identification |

| HPLC | A single major peak at a specific retention time under defined conditions. acs.org | Purity Assessment |

Computational Chemistry and Bioinformatics Approaches in this compound Research

Computational methods provide a powerful, non-experimental platform to predict the physicochemical properties, potential biological activities, and target interactions of this compound. These in silico approaches can guide further experimental research and offer insights into the molecule's behavior at a systems level.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rsc.orgjove.com For this compound, docking simulations could be performed against the crystal structures of various enzymes or receptors, particularly those involved in fatty acid metabolism or transport, such as fatty acid binding proteins (FABPs), acyl-CoA synthetases, or cytochrome P450 enzymes. oatext.com The simulation would calculate the binding affinity (e.g., in kcal/mol) and identify the key amino acid residues in the protein's binding pocket that interact with the thioether or carboxylic acid moieties of the ligand. nih.gov

Molecular dynamics (MD) simulations can then be used to study the stability of the predicted protein-ligand complex over time. Starting from the docked pose, an MD simulation models the movement of every atom in the system, providing insights into the flexibility of the ligand in the binding site and the conformational changes the protein might undergo to accommodate it. oup.com This can help validate the docking results and reveal the dynamic nature of the interaction.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of this compound and its analogs with their potential biological activities. rsc.orgnih.gov By building a model based on a training set of similar thioether compounds with known activities (e.g., antimicrobial or enzyme inhibitory), the activity of this compound could be predicted. nih.govnih.gov

Furthermore, in silico tools are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. nih.goviris-biotech.de These predictions are crucial in early-stage research to assess the drug-likeness of a molecule. Various software platforms can calculate key physicochemical and pharmacokinetic parameters. thermofisher.commdpi.com

The table below illustrates the types of theoretical properties that can be predicted for this compound using computational models.

| ADMET Property | Predicted Parameter | Significance in (non-human) Research |

| Absorption | Caco-2 Permeability, Human Intestinal Absorption (HIA) | Predicts potential for absorption from the gut. iris-biotech.de |

| Distribution | Plasma Protein Binding (PPB), Blood-Brain Barrier (BBB) Penetration | Estimates how the compound will distribute in the body and if it can cross key biological barriers. iris-biotech.de |

| Metabolism | Cytochrome P450 (CYP) Substrate/Inhibitor Prediction | Predicts which CYP enzymes might metabolize the compound or be inhibited by it. oup.com |

| Excretion | Total Clearance | Estimates the rate at which the compound is removed from the body. iris-biotech.de |

| Toxicity | AMES Mutagenicity, Hepatotoxicity | Flags potential for genetic damage or liver toxicity. rsc.org |

Development and Application of this compound as a Biochemical Probe

Transforming this compound into a biochemical probe allows for its use in complex biological systems to track its localization, identify binding partners, and explore its metabolic fate. This involves the synthesis of modified analogs that incorporate specific labels for detection.

Several strategies can be employed to create labeled analogs of this compound. The choice of label depends on the intended application.

Isotopic Labeling : The carboxylic acid group can be labeled with heavy isotopes like Carbon-13 (¹³C) or Carbon-14 (¹⁴C) through catalytic carboxylation methods using labeled CO₂. nih.govnih.govsemanticscholar.org Similarly, deuterium (B1214612) (²H) or tritium (B154650) (³H) can be incorporated into the alkyl chain. These isotopically labeled analogs are invaluable for quantitative mass spectrometry-based studies, such as metabolic flux analysis or drug metabolism and pharmacokinetic (DMPK) studies. nih.govsci-hub.se

Fluorescent Labeling : A fluorescent dye can be attached to the molecule. This is often done at the omega (ω) position of the fatty acid chain to minimize interference with the binding of the carboxylate head group. thermofisher.com Fluorophores like BODIPY, nitrobenzoxadiazole (NBD), or near-infrared dyes like Alexa Fluor could be conjugated to a modified version of this compound (e.g., an amino-functionalized derivative) to create a fluorescent probe. rsc.orgthermofisher.com These probes allow for direct visualization of the molecule's uptake and subcellular localization in living cells using fluorescence microscopy or flow cytometry. rsc.orgnih.gov

Bio-orthogonal "Clickable" Probes : A powerful strategy involves incorporating a small, inert chemical handle that can undergo a highly specific "click chemistry" reaction. jove.comiris-biotech.de An analog of this compound could be synthesized with a terminal alkyne or azide (B81097) group at the end of the butyl chain. nih.govoup.com After this "clickable" probe is introduced into cells and interacts with its targets, it can be covalently tagged with a reporter molecule (e.g., biotin (B1667282) for affinity purification or a fluorophore for imaging) via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. acs.orgnih.gov

Photo-affinity Labeling : To covalently capture interacting proteins, a photo-reactive group, such as a diazirine, can be incorporated into the structure of this compound. nih.govnih.gov Upon exposure to UV light, the diazirine generates a highly reactive carbene that forms a covalent bond with any nearby molecule, thus permanently "labeling" the binding partner. iris-biotech.demdpi.comacs.org Combining a photo-reactive group with a clickable handle creates a bifunctional probe for affinity-based protein profiling (AfBPP). nih.gov

The application of these labeled probes can significantly advance the understanding of this compound's biological role.

Identifying Protein-Binding Partners : Clickable or photo-affinity probes are instrumental in identifying direct protein targets from complex cell lysates. oatext.comnih.gov After metabolic labeling and the click reaction or UV cross-linking, a biotin tag can be attached. The biotinylated protein-probe complexes can then be isolated using streptavidin-coated beads. The captured proteins are subsequently identified and quantified using proteomic mass spectrometry, revealing the "interactome" of the parent molecule. oup.comrsc.org

Tracking Metabolic Incorporation and Flux : Fluorescent and isotopically labeled analogs can be used to trace the metabolic fate of this compound. For instance, a fluorescent analog could be monitored to see if it accumulates in lipid droplets or mitochondria. rsc.org Isotope-labeled probes, analyzed by mass spectrometry, can determine if the molecule is incorporated into more complex lipids like triglycerides or phospholipids, or if it undergoes β-oxidation. metabolomicsworkbench.org

Visualizing Cellular Uptake and Distribution : Fluorescently labeled this compound allows for real-time imaging of its transport across the cell membrane and its subsequent distribution among different organelles. rsc.org This can help identify the transporters involved and the cellular compartments where the molecule exerts its effects.

The following table outlines the application of different probe types for biological discovery.

| Probe Type | Label | Primary Application | Information Gained |

| Isotopic Analog | ¹³C, ¹⁴C, ²H, ³H | Quantitative Mass Spectrometry | Metabolic fate, incorporation into complex lipids, pharmacokinetic profiles. nih.gov |

| Fluorescent Analog | BODIPY, NBD, Alexa Fluor | Fluorescence Microscopy, Flow Cytometry | Cellular uptake dynamics, subcellular localization, transporter activity. rsc.orgthermofisher.com |

| Clickable Analog | Alkyne, Azide | Affinity Purification-Mass Spectrometry (AP-MS) | Identification of direct protein binding partners and post-translationally modified proteins. nih.govoup.com |

| Photo-affinity Probe | Diazirine | Covalent Capture of Interactors | Unbiased identification of transient or weak protein interactions in a native environment. nih.govnih.govacs.org |

Future Research Directions and Translational Perspectives for 7 Butylsulfanylheptanoic Acid

Identification of Unexplored Biological Niches and Translational Potential for 7-Butylsulfanylheptanoic Acid

The translational potential of a novel compound like this compound is contingent on a thorough understanding of its biological activity. The presence of a thioether bond is a key feature that may confer unique properties. Thioether-containing compounds have been shown to interact with biological systems in various ways, including the inhibition of key enzymes. nih.govtandfonline.com For instance, certain thioethers derived from natural sources have demonstrated inhibitory effects on fatty acid synthase (FAS), an enzyme overexpressed in various cancers and implicated in metabolic syndrome. nih.govtandfonline.com This raises the possibility that this compound could be investigated as a modulator of lipid metabolism with potential applications in oncology and metabolic diseases.

Future research should focus on screening this compound for activity against a panel of enzymes involved in lipid synthesis and signaling. Lipidomics, the large-scale study of lipids, would be a crucial tool in this endeavor, allowing researchers to observe how the compound alters the lipid profile of cells and to identify potential molecular targets. nih.govtechnologynetworks.com By comparing the lipidomic fingerprints of treated and untreated cells, scientists can generate hypotheses about the compound's mechanism of action and its potential as a therapeutic agent or a biological probe. nih.gov

The structural similarity of this compound to endogenous fatty acids suggests it could be recognized and metabolized by cells. Investigating its uptake, incorporation into complex lipids, and subsequent metabolic fate is a critical step. cambridge.orgnih.gov Modified fatty acids can influence the physicochemical properties of cell membranes, affecting fluidity and the function of membrane-bound proteins. cambridge.orgnih.gov Research into how this compound integrates into and affects cellular membranes could reveal novel biological functions. Furthermore, studying its impact on inflammatory pathways is warranted, as modified fatty acids are known to modulate inflammation. nih.gov

The following table outlines potential research areas to uncover the biological roles of this compound:

| Research Area | Rationale | Potential Translational Application |

| Enzyme Inhibition Screening | The thioether moiety may interact with active sites of enzymes, particularly those in lipid metabolism pathways. nih.govtandfonline.com | Development of new drugs for cancer and metabolic disorders. |

| Lipidomic Profiling | To understand the global impact of the compound on cellular lipid composition and identify metabolic pathways it affects. nih.govtechnologynetworks.com | Discovery of biomarkers for disease and drug response. technologynetworks.com |

| Cellular Uptake and Metabolism Studies | To determine if the compound is utilized by cells and how it is modified. cambridge.org | Understanding bioavailability and designing more effective derivatives. |

| Membrane Integration and Function Analysis | To assess its impact on the physical properties and functions of cellular membranes. nih.gov | Applications in modulating cellular processes dependent on membrane dynamics. |

| Anti-inflammatory Activity Assays | Modified fatty acids can have potent anti-inflammatory or pro-resolving effects. nih.govfrontiersin.org | Development of novel treatments for inflammatory diseases. |

Prospects for Novel Biotechnological Applications and Early-Stage Therapeutic Concepts (pre-clinical and non-human focus)

Beyond direct therapeutic applications, this compound could be a valuable molecule in various biotechnological contexts. Functionalized fatty acids are gaining attention as building blocks for novel biomaterials and specialty chemicals. vliz.benih.gov The thioether linkage in this compound offers a site for further chemical modification, potentially allowing it to be polymerized or attached to other molecules to create functional polymers with unique properties. researchgate.net Such materials could have applications in drug delivery, tissue engineering, or as advanced lubricants.

In the realm of early-stage therapeutic concepts, the development of synthetic fatty acid analogs as anticancer agents is an active area of research. scispace.com The potential for this compound to inhibit fatty acid synthase, as suggested by studies on other thioethers, makes it a candidate for preclinical investigation in cancer models. nih.govtandfonline.com Initial studies would involve assessing its cytotoxicity against a range of cancer cell lines, followed by in vivo studies in animal models to evaluate its efficacy and pharmacokinetics. The covalent modification of proteins by electrophilic fatty acids is an emerging area in drug discovery, and it is conceivable that derivatives of this compound could be designed to act as covalent inhibitors of specific protein targets. frontiersin.orgjove.com

Microbial production systems offer a sustainable and scalable platform for generating specialty fatty acids. foodsafety.institutefrontiersin.orgnih.gov Synthetic biology tools could be employed to engineer microorganisms like Escherichia coli or the yeast Saccharomyces cerevisiae to produce this compound or its precursors. nih.gov This would not only provide a reliable source of the compound for research and development but also open the door to producing a variety of related structures with potentially enhanced properties.

The table below summarizes potential biotechnological and early-stage therapeutic applications:

| Application Area | Specific Concept | Rationale |

| Biomaterials | Synthesis of thioether-containing polymers. | The functional group allows for controlled polymerization and may confer desirable properties like biocompatibility or specific reactivity. researchgate.net |

| Specialty Chemicals | Use as a precursor for lubricants or surfactants. | Functionalized fatty acids can have superior performance characteristics compared to traditional hydrocarbon-based chemicals. nih.govd-nb.info |

| Preclinical Cancer Research | Investigation as an inhibitor of fatty acid synthase in cancer models. | FAS is a validated target in oncology, and thioether compounds have shown promise as inhibitors. nih.govtandfonline.comscispace.com |

| Drug Delivery | Incorporation into lipid-based drug delivery systems. | Its unique structure may alter the properties of liposomes or other nanoparticles, potentially improving drug loading or release. |

| Synthetic Biology | Microbial production of this compound and its analogs. | Enables sustainable and scalable production, facilitating further research and commercialization. foodsafety.institutefrontiersin.orgnih.gov |

Integration of this compound Research within Interdisciplinary Scientific Frameworks

The full potential of this compound will be best realized through its integration into interdisciplinary research frameworks. The field of chemical biology, which uses chemical tools to study biological systems, is a natural home for this compound. As a novel chemical probe, it could be used to explore the roles of fatty acid metabolism and modification in health and disease.

Collaboration between synthetic chemists, biochemists, and cell biologists will be essential. Chemists can synthesize derivatives of this compound with varied chain lengths, and different alkyl groups on the sulfur atom, or with additional functional groups to optimize activity and probe structure-activity relationships. Biochemists can then test these analogs in enzymatic and cellular assays, while cell biologists can investigate their effects on cellular processes using advanced imaging and 'omics' technologies.

Furthermore, the study of this compound can be integrated with systems biology and computational modeling. By generating large datasets from lipidomics and other 'omics' studies, researchers can build computational models to predict the compound's effects on metabolic networks and to identify potential off-target effects. nih.govnih.gov This in silico approach can help to prioritize experiments and accelerate the discovery process.

The development of this compound also intersects with green chemistry and sustainable manufacturing. The exploration of biocatalytic and microbial production routes aligns with the growing demand for environmentally friendly chemical processes. foodsafety.institutescispace.commdpi.comfrontiersin.org

Q & A

Q. Q1: What are the critical considerations for designing a reproducible synthesis protocol for 7-butylsulfanylheptanoic acid?

Methodological Answer: Synthetic protocols must prioritize reaction conditions (e.g., solvent choice, temperature, and catalyst) to optimize yield and purity. For example, sulfanyl group stability requires inert atmospheres to prevent oxidation . Purification via column chromatography should use solvents compatible with the compound’s solubility profile (e.g., dichloromethane or ethyl acetate, given its insolubility in water) . Detailed characterization using -NMR and FT-IR is essential to confirm structural integrity, with spectral data cross-referenced against databases like NIST Chemistry WebBook .

Q. Q2: How can researchers validate the identity of this compound when commercial standards are unavailable?

Methodological Answer: Comparative analysis with structurally analogous compounds (e.g., 7-phenylheptanoic acid) can provide spectral benchmarks . High-resolution mass spectrometry (HRMS) should confirm molecular weight within ±2 ppm error. Additionally, derivatization (e.g., esterification) followed by -NMR can resolve ambiguities in functional group assignment .

Advanced Research Questions

Q. Q3: What strategies resolve contradictions in reported spectral data for this compound derivatives?

Methodological Answer: Contradictions often arise from impurities or solvent artifacts. Researchers should:

Q. Q4: How can the reactivity of the sulfanyl group in this compound be exploited for functionalization studies?

Methodological Answer: The sulfanyl group’s nucleophilicity allows for alkylation or oxidation reactions. For example:

- Alkylation: React with alkyl halides under basic conditions (e.g., KCO/DMF) to form thioether derivatives.

- Oxidation: Use HO or meta-chloroperbenzoic acid (mCPBA) to generate sulfoxides or sulfones, respectively .

Monitor reaction progress via TLC and characterize products using tandem MS/MS to confirm functional group transformations .

Q. Q5: What experimental frameworks address discrepancies between theoretical and observed biological activity of this compound?

Methodological Answer:

- Hypothesis Testing: Design dose-response assays to validate activity thresholds and rule out nonspecific interactions (e.g., membrane disruption).

- Molecular Dynamics (MD) Simulations: Model ligand-receptor interactions to identify steric or electronic mismatches between predicted and actual binding modes .

- Meta-Analysis: Compare results across studies to isolate variables (e.g., cell line variability, assay conditions) that may skew outcomes .

Data Analysis & Interpretation

Q. Q6: How should researchers statistically analyze heterogeneous bioactivity data for this compound across multiple studies?

Methodological Answer:

- Apply mixed-effects models to account for inter-study variability (e.g., differences in cell viability protocols) .

- Use principal component analysis (PCA) to cluster data by experimental parameters (e.g., concentration ranges, incubation times) and identify outliers .

- Report confidence intervals and effect sizes to contextualize significance .

Q. Q7: What methodologies reconcile conflicting computational predictions about the metabolic stability of this compound?

Methodological Answer:

- In Silico-Experimental Hybrid Approach: Compare CYP450 metabolism predictions (e.g., via SwissADME) with in vitro microsomal assays .

- Isotope-Labeling Studies: Use -tagged compounds to track metabolic pathways and validate degradation products via LC-MS .

Interdisciplinary Research

Q. Q8: How can this compound be integrated into materials science applications, and what analytical challenges arise?

Methodological Answer:

- Self-Assembly Studies: Investigate its surfactant-like properties via dynamic light scattering (DLS) and cryo-TEM to monitor micelle formation .

- Stability Challenges: Characterize thermal degradation profiles using thermogravimetric analysis (TGA) and DSC to assess suitability for high-temperature applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.